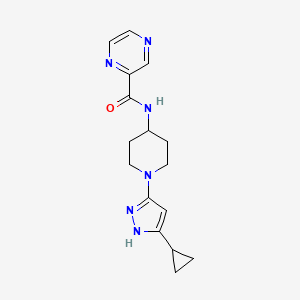

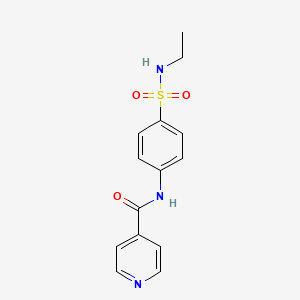

N-(4-(N-ethylsulfamoyl)phenyl)isonicotinamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

The molecular structure of N-(4-(N-ethylsulfamoyl)phenyl)isonicotinamide has been investigated using the Gaussian 16W DFT tool . The study included optimized geometrical properties, wave functional properties such as electron localization functions, and intermolecular interaction (NCI) analysis in a polar aprotic liquid .Chemical Reactions Analysis

The reactivity of N-(4-(N-ethylsulfamoyl)phenyl)isonicotinamide was analyzed in polar (protic) and polar (aprotic) liquids using MEP analysis . The study also used the NBO method to study intramolecular interactions and explain charge transfer energies .科学的研究の応用

Electronic and Biological Interactions

The compound has been studied for its electronic and biological interactions . The structural parameter, electron behavior, wave function, and biological properties of the compound are investigated using the Gaussian 16W DFT tool .

Solvent Phase Properties

In the solvent phase, optimized geometrical properties, wave functional properties such as electron localization functions, and intermolecular interaction (NCI) analysis, reduced density gradient are investigated in a polar aprotic liquid .

Reactivity Analysis

From HOMO-LUMO orbital’s band gap energy are determined in water and DMSO. From MEP analysis in polar (protic) and polar (aprotic) liquids the evidence about reactivity of the compound is analyzed .

Intramolecular Interactions

By using the NBO method, intramolecular interactions are studied and the charge transfer energies are explained .

Vibrational Spectroscopic Assignment

Vibrational spectroscopic assignment for the title compound is determined by quantum computation .

Drug Mechanism Properties

The properties of the drug mechanism ADMET and mol inspiration values are predicted .

Fungal and Cancer Activities

A molecular docking study is carried out to investigate the fungal and cancer activities of the headline compound .

特性

IUPAC Name |

N-[4-(ethylsulfamoyl)phenyl]pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3S/c1-2-16-21(19,20)13-5-3-12(4-6-13)17-14(18)11-7-9-15-10-8-11/h3-10,16H,2H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMSVZLDZDYOZLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2,3-Dimethoxyphenyl)-3-[(4-thiophen-3-ylthiophen-2-yl)methyl]urea](/img/structure/B2600793.png)

![1-(4-Methoxyphenyl)-3-[5-(4-nitrophenyl)-2-furyl]prop-2-en-1-one](/img/structure/B2600795.png)

![5-((4-Chlorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2600800.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2600804.png)

![5''-(4'-Amino-[1,1'-biphenyl]-4-yl)-[1,1':4',1'':3'',1''':4''',1''''-quinquephenyl]-4,4''''-diamine](/img/structure/B2600813.png)

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-(4-methoxyphenyl)propanamide](/img/structure/B2600814.png)